3-(1H-indol-3-yl)-3-pyridin-3-ylpropanoic acid
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Overview
Description
3-(1H-indol-3-yl)-3-pyridin-3-ylpropanoic acid is a compound that features both an indole and a pyridine ring. Indole derivatives are known for their significant biological activities and are found in many natural products and pharmaceuticals. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. The combination of these two moieties in a single molecule can result in unique chemical and biological properties.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological responses . The specific changes resulting from these interactions would depend on the nature of the target and the context in which the interaction occurs.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound’s action would likely result in a variety of molecular and cellular effects.
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to have a significant impact on cell biology . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-3-pyridin-3-ylpropanoic acid typically involves the construction of the indole and pyridine rings followed by their coupling. One common method involves the Fischer indole synthesis for the indole ring and the Hantzsch pyridine synthesis for the pyridine ring. The final coupling can be achieved through various methods, including palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-3-pyridin-3-ylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the indole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-3-carboxylic acid, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
3-(1H-indol-3-yl)-3-pyridin-3-ylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound can be used in the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Pyridine-3-carboxylic acid:
Indole-3-carbinol: Found in cruciferous vegetables, it has anticancer properties.
Uniqueness
3-(1H-indol-3-yl)-3-pyridin-3-ylpropanoic acid is unique due to the combination of the indole and pyridine rings in a single molecule. This dual functionality can result in enhanced biological activity and specificity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-(1H-indol-3-yl)-3-pyridin-3-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-16(20)8-13(11-4-3-7-17-9-11)14-10-18-15-6-2-1-5-12(14)15/h1-7,9-10,13,18H,8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYYHPUQJZQSOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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